molecular formula C16H26ClNO B5009945 N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine

N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine

Cat. No.: B5009945
M. Wt: 283.83 g/mol
InChI Key: UTTDYXXJZANQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group, a chlorinated dimethylphenoxy moiety, and a butan-1-amine chain

Properties

IUPAC Name

N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-12-10-14(17)11-13(2)15(12)19-9-7-6-8-18-16(3,4)5/h10-11,18H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDYXXJZANQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCNC(C)(C)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine typically involves the reaction of 4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane, and a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine can undergo various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (4-bromobutyl)carbamate
  • 4-bromobutan-1-amine
  • 4-(tert-butoxycarbonyl)butyl methanesulfonate

Comparison: N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine is unique due to its specific structural features, such as the chlorinated phenoxy group and the tert-butylamine moiety. These structural elements confer distinct chemical and biological properties, differentiating it from similar compounds .

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